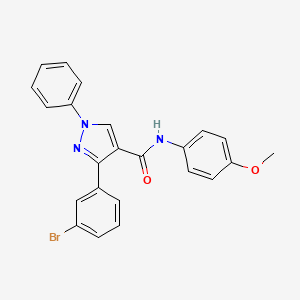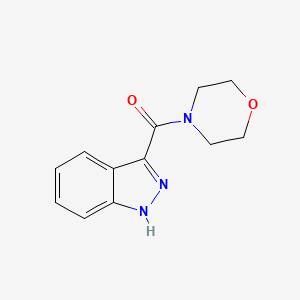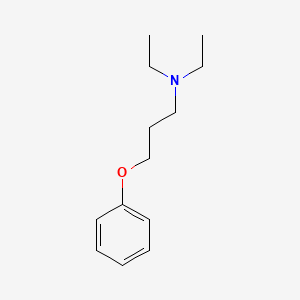![molecular formula C18H19N3O4 B6138854 N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as BPN or BPNH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPN is a member of the benzamide family of compounds, which are known for their diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been widely studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the hepatitis C virus.
Wirkmechanismus
The mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and suppress viral replication. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide in lab experiments is its wide range of biological activities. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a useful tool for studying these processes. However, one limitation of using N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide is its potential toxicity. N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new synthetic methods for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may improve its purity and reduce its toxicity. Another area of interest is the identification of new biological targets for N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide, which may lead to the development of new therapies for cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide and its potential side effects.
Synthesemethoden
N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process involving the reaction of 4-nitro-3-methylbenzoic acid with butyryl chloride, followed by the addition of 4-aminophenyl and N,N-dimethylformamide. The resulting compound is then purified using various techniques such as column chromatography to obtain pure N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-4-17(22)19-14-7-9-15(10-8-14)20-18(23)13-6-5-12(2)16(11-13)21(24)25/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKBWUWRPONVCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5836672 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6138774.png)
![2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![N-{[4-(4-chlorophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}-2-furamide](/img/structure/B6138793.png)

![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)



![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)
